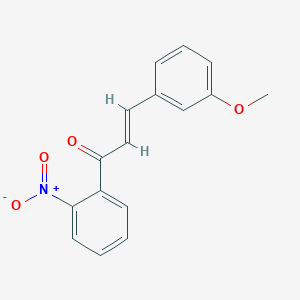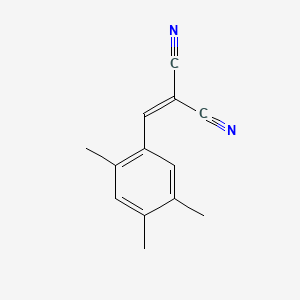![molecular formula C26H25N3O3S B2415955 3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532974-09-7](/img/structure/B2415955.png)
3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a derivative of indole . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
- A study focused on the synthesis of optically active derivatives related to the compound, highlighting the importance of structural variations for potential biological activity (Shibanuma et al., 1980).
- Another research synthesized various metabolites of a related compound, emphasizing the significance of understanding the metabolic pathways for potential therapeutic applications (Shibanuma et al., 1980).
2. Biological Activities and Applications
- Research into benzamide derivatives, closely related to the compound, identified their potential as inhibitors of nitric oxide production, which is relevant in the context of inflammation and immune response modulation (Kim et al., 2009).
- A study on 5-lipoxygenase-activating protein inhibitors mentioned structures similar to the compound, underlining the role of these compounds in leukotriene synthesis inhibition, relevant in treating conditions like asthma (Hutchinson et al., 2009).
3. Electrophysiological Activities
- Compounds with a similar structure were evaluated for their electrophysiological activities, indicating potential applications in cardiac arrhythmias treatment (Morgan et al., 1990).
4. Vasodilator Effects
- Research on derivatives of this compound class revealed potent vasodilator effects, particularly in cerebral and coronary vasculature, suggesting potential therapeutic uses in conditions like hypertension and ischemia (Takenaka et al., 1976).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules, which has led to the development of new useful derivatives .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with. Generally, they exert their effects by binding to specific receptors, which can trigger a variety of biological responses .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound, as well as by individual patient factors .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others . These effects can lead to the therapeutic effects observed in various disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These can include factors such as pH, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-18-13-19(2)15-21(14-18)26(30)27-11-12-28-16-25(23-5-3-4-6-24(23)28)33-17-20-7-9-22(10-8-20)29(31)32/h3-10,13-16H,11-12,17H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIFXKBKQFCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)

![9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415881.png)
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)

![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)
![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)
![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)
![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)



![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)
